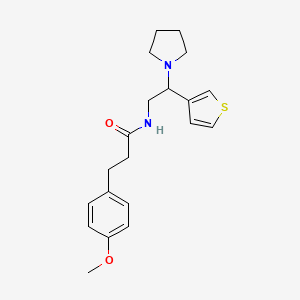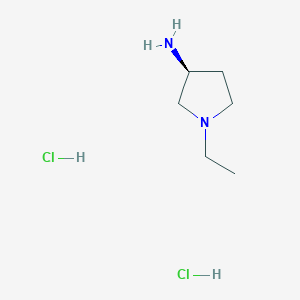![molecular formula C23H21NO5 B2753466 (Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-15-9](/img/structure/B2753466.png)
(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and steps involved in its formation .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .作用机制
BDP exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BDP also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating the antioxidant response.
Biochemical and Physiological Effects:
BDP has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. BDP has also been found to improve glucose metabolism and lipid profile in diabetic rats. Additionally, BDP has been shown to have a protective effect on the liver and kidney.
实验室实验的优点和局限性
One of the significant advantages of using BDP in lab experiments is its unique chemical structure, which makes it a potential candidate for drug discovery and development. BDP has also shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using BDP is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on BDP. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDP has also shown to have a potential therapeutic effect on cancer by inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore the full potential of BDP in various scientific research applications.
In conclusion, BDP is a novel spirochromanone derivative that has shown promising results in various scientific research applications. Its unique chemical structure and low toxicity profile make it a potential candidate for drug discovery and development. Further studies are needed to explore the full potential of BDP in various scientific research applications.
合成方法
BDP can be synthesized through a multi-step process involving the reaction of 2-hydroxy-1-naphthaldehyde with 3,4-methylenedioxyphenylacetic acid, followed by the reaction with piperidine and 4-hydroxycoumarin. The final product is obtained through the reaction of the intermediate with acetic anhydride and catalytic amounts of pyridine.
科学研究应用
BDP has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is its use as an antioxidant and anti-inflammatory agent. BDP has shown to have a significant scavenging effect on reactive oxygen species (ROS) and has been found to reduce inflammation in various animal models.
属性
IUPAC Name |
1'-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-18-14-23(29-19-4-2-1-3-17(18)19)9-11-24(12-10-23)22(26)8-6-16-5-7-20-21(13-16)28-15-27-20/h1-8,13H,9-12,14-15H2/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWKSCNAADMOE-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-amino-2-(2-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2753384.png)
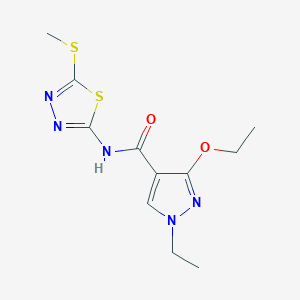
methanone](/img/structure/B2753386.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)
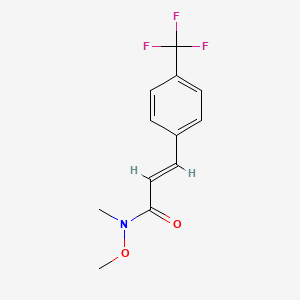
![Bicyclo[3.2.1]octane-1,5-diamine dihydrochloride](/img/structure/B2753393.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2753395.png)
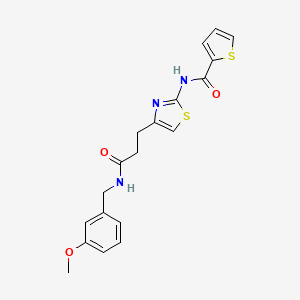
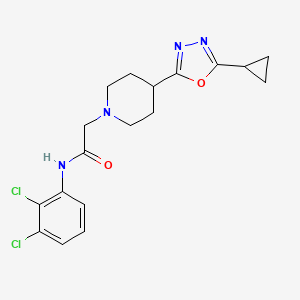
![1-(3,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2753399.png)


